alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol
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Overview
Description
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol: is a chemical compound with the molecular formula C13H18O It is known for its unique structural features, including a cyclopropyl group attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzyl alcohol derivative with a cyclopropyl-containing reagent. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Benzyl alcohol: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the benzyl moiety.
Alpha-4-Dimethylbenzyl alcohol: Similar structure but without the cyclopropyl group.
Uniqueness: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol is unique due to the presence of both the cyclopropyl and benzyl alcohol groups, which confer distinct chemical and physical properties
Properties
CAS No. |
73728-61-7 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(3,14)12(2)8-9-12/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
LSFLKQLAYCHFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2(CC2)C)O |
Origin of Product |
United States |
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